molecular formula C15H13Cl3O3 B14379775 2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione CAS No. 88175-71-7

2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione

Cat. No.: B14379775
CAS No.: 88175-71-7
M. Wt: 347.6 g/mol
InChI Key: RWNOMNOVUCWFRE-UHFFFAOYSA-N
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Description

2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione is a chemical compound known for its unique structure and properties It consists of a cyclohexane ring substituted with a propanoyl group and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 2,4,6-trichlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to changes in cellular processes. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propanoyl-5-(2,4-dichlorophenyl)cyclohexane-1,3-dione
  • 2-Propanoyl-5-(2,4,6-tribromophenyl)cyclohexane-1,3-dione
  • 2-Propanoyl-5-(2,4,6-trifluorophenyl)cyclohexane-1,3-dione

Uniqueness

2-Propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione is unique due to the presence of three chlorine atoms on the phenyl ring, which significantly influences its reactivity and properties

Properties

CAS No.

88175-71-7

Molecular Formula

C15H13Cl3O3

Molecular Weight

347.6 g/mol

IUPAC Name

2-propanoyl-5-(2,4,6-trichlorophenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C15H13Cl3O3/c1-2-11(19)15-12(20)3-7(4-13(15)21)14-9(17)5-8(16)6-10(14)18/h5-7,15H,2-4H2,1H3

InChI Key

RWNOMNOVUCWFRE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1C(=O)CC(CC1=O)C2=C(C=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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